3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)-
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Overview
Description
3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)- is a complex organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)- typically involves multi-step organic reactions. Common starting materials might include benzothiazole derivatives and methoxyphenyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, might be common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds in the pyridazinone family are often studied for their potential as enzyme inhibitors or receptor modulators. This particular compound might be investigated for its effects on specific biological pathways.
Medicine
In medicinal chemistry, 3(2H)-Pyridazinone derivatives are explored for their potential therapeutic properties. They might be evaluated for anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methoxyphenyl)
- 2-Benzothiazolyl derivatives
Uniqueness
What sets 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)- apart is its unique combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
112445-59-7 |
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Molecular Formula |
C18H15N3O2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C18H15N3O2S/c1-23-13-8-6-12(7-9-13)14-10-11-17(22)21(20-14)18-19-15-4-2-3-5-16(15)24-18/h2-9H,10-11H2,1H3 |
InChI Key |
WCSLHRDGVCYTKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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